![molecular formula C15H14ClN5O B7645963 (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, also known as CP-868,596, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that can selectively target specific proteins in the body, making it a promising candidate for drug development.
Mechanism of Action
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine works by selectively binding to specific proteins in the body, thereby inhibiting their activity. In the case of EGFR and VEGFR, this compound binds to the ATP-binding site of these proteins, preventing the phosphorylation and activation of downstream signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been shown to inhibit the growth and proliferation of several cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is its high selectivity for specific proteins, which makes it a promising candidate for targeted cancer therapies. However, like any other drug candidate, this compound has some limitations. One of the main limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties. In addition, this compound has been shown to have some off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine. One of the main directions is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its side effects. Another direction is the development of combination therapies, where this compound is used in combination with other drugs to enhance its anti-cancer activity. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Synthesis Methods
The synthesis of (2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves several steps, including the reaction between 4-chloroaniline and 1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by the reaction with morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and proliferation, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This makes it a promising candidate for the development of targeted cancer therapies.
properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-11-3-1-10(2-4-11)13-8-21(5-6-22-13)15-12-7-19-20-14(12)17-9-18-15/h1-4,7,9,13H,5-6,8H2,(H,17,18,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWQOOGNFNTKAB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2C=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1C2=NC=NC3=C2C=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

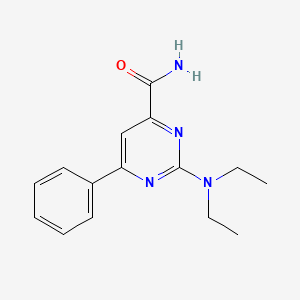
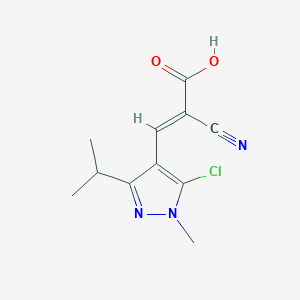
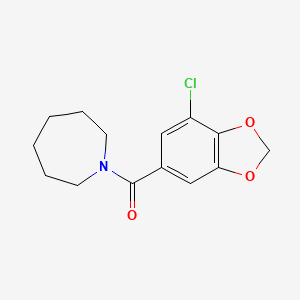
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
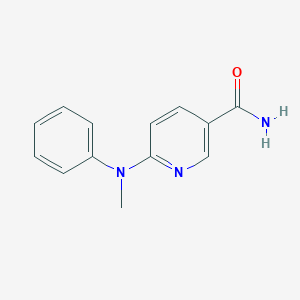

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
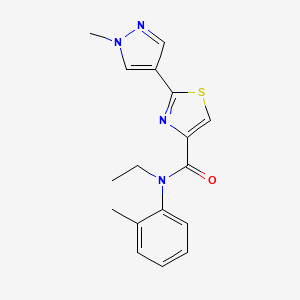
![N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
![N-[1-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7645961.png)
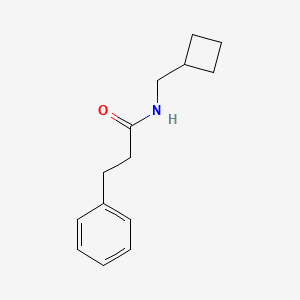
![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)